6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, and a sulfamoylbenzamido moiety
Scientific Research Applications
Synthesis and Structural Analysis
- A new synthesis method for functionalized thieno[2,3-b]pyridines has been developed, involving multicomponent condensation reactions, and the molecular structure of several derivatives was studied using X-ray structural analysis (Dyachenko et al., 2019).
Antimicrobial Activity
- Novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were synthesized and demonstrated significant antimicrobial activity against various strains, including Proteus vulgaris and Pseudomonas aeruginosa, surpassing reference drugs like streptomycin and metronidazole in some cases (Kolisnyk et al., 2015).
Chemical Reactions and Derivatives
- Studies have explored the reactions of various 3-aminothieno[2,3-b]pyridine-2-carboxamides with different reagents, leading to the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems (Abdel-rahman et al., 2003).
Synthesis of Pyrido[3,2-f][1,4]thiazepines
- The synthesis of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]-[1,4]thiazepin-5-ones was achieved using microwave-assisted synthesis, offering better yields in shorter times compared to traditional methods, and coupling with arenediazonium chlorides yielded 6-hydroxy-4-methyl-2-(arylazo)thieno[2,3-b]pyridin-3(2H)-one ring contraction products (Faty et al., 2011).
Biological Activity
- Some synthesized compounds, such as N-1-Naphthyl-3-oxobutanamide derivatives, showed significant antiproliferative activities against various cell lines, indicating their potential as pharmacologically active agents (Hussein et al., 2009).
Preparation Methods
The synthesis of 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzyl group and the sulfamoylbenzamido moiety. Common reagents used in these reactions include various organometallic compounds, catalysts, and solvents. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6
Properties
IUPAC Name |
6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S2/c1-32(22-10-6-3-7-11-22)39(36,37)23-14-12-21(13-15-23)28(35)31-29-26(27(30)34)24-16-17-33(19-25(24)38-29)18-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H2,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNZBEAGUPACCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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